4-Dibenzofurancarboxaldehyde
Overview
Description
4-Dibenzofurancarboxaldehyde is a chemical compound with the molecular formula C13H8O2 . It is also known by other names such as dibenzo[b,d]furan-4-carbaldehyde and dibenzofuran-4-carboxaldehyde .
Molecular Structure Analysis
The molecular weight of 4-Dibenzofurancarboxaldehyde is 196.20 g/mol . The InChIKey, a unique identifier for the compound, is GQYTWBPRZFRASB-UHFFFAOYSA-N . The compound’s structure is composed of pairs of 4-dibenzofurancarboxaldehyde molecules related by inversion centers .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Dibenzofurancarboxaldehyde include a molecular weight of 196.20 g/mol and a molecular formula of C13H8O2 .Scientific Research Applications
Structural Analysis: The structure of 4-Dibenzofurancarboxaldehyde has been characterized, revealing details about its bond lengths, angles, and dihedral angles. This structural information is crucial for understanding its reactivity and potential applications in various chemical reactions (Fitzgerald, Gallucci, Gerkin, & Rawal, 1991).
Use in Solid Phase Organic Synthesis: 4-Dibenzofurancarboxaldehyde and similar compounds have been explored as linkers for solid phase organic synthesis. This application is significant for the development of complex organic molecules and pharmaceuticals (Swayze, 1997).
Antioxidant Activity: Derivatives of 4-Dibenzofurancarboxaldehyde have been synthesized and analyzed for their in vitro antioxidant activities. These activities are comparable to standard antioxidants, indicating potential applications in healthcare and food industries (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Photolysis Studies: Photolysis of certain derivatives of 4-Dibenzofurancarboxaldehyde results in the formation of various products. These studies provide insights into the photochemical behavior of such compounds, which is valuable for designing materials sensitive to light (Pedersen, Lawesson, Klemmensen, & Kolc, 1970).
Vibrational Spectroscopy and DFT Calculations: The title compound (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a novel hydrazone Schiff base compound synthesized from a derivative of 4-Dibenzofurancarboxaldehyde, was studied using vibrational spectroscopy and DFT calculations. These studies are important for understanding the electronic properties of such compounds (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).
properties
IUPAC Name |
dibenzofuran-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYTWBPRZFRASB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242400 | |
Record name | 4-Dibenzofurancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dibenzofurancarboxaldehyde | |
CAS RN |
96706-46-6 | |
Record name | 4-Dibenzofurancarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096706466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dibenzofurancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20242400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzofuran-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.